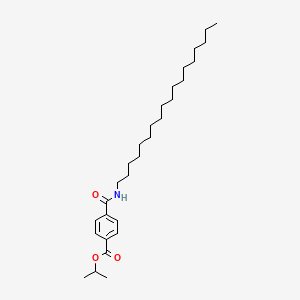
Propan-2-yl 4-(octadecylcarbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(octadecylcarbamoyl)benzoate typically involves the esterification of 4-(octadecylcarbamoyl)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 4-(octadecylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitrobenzoates and halobenzoates.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-(octadecylcarbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Wirkmechanismus
The mechanism of action of Propan-2-yl 4-(octadecylcarbamoyl)benzoate involves its interaction with molecular targets through its ester and amide functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in its applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl benzoate: Similar in structure but lacks the octadecylcarbamoyl group.
Octadecyl benzoate: Contains the octadecyl group but lacks the isopropyl ester.
Benzyl benzoate: Contains a benzyl group instead of the isopropyl ester
Uniqueness
Propan-2-yl 4-(octadecylcarbamoyl)benzoate is unique due to its combination of an isopropyl ester and an octadecylcarbamoyl group, which imparts distinct physicochemical properties. This combination enhances its solubility in both polar and non-polar solvents, making it highly versatile for various applications .
Eigenschaften
CAS-Nummer |
90523-61-8 |
|---|---|
Molekularformel |
C29H49NO3 |
Molekulargewicht |
459.7 g/mol |
IUPAC-Name |
propan-2-yl 4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C29H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-30-28(31)26-20-22-27(23-21-26)29(32)33-25(2)3/h20-23,25H,4-19,24H2,1-3H3,(H,30,31) |
InChI-Schlüssel |
HCVDBRASCFAFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
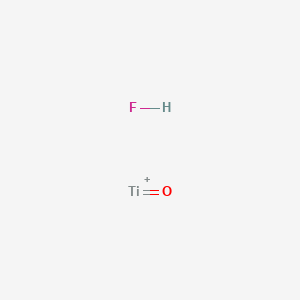
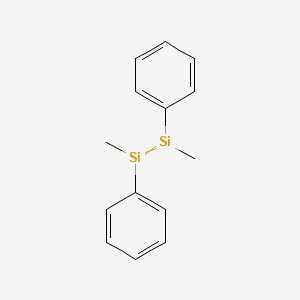
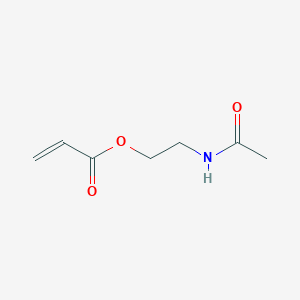
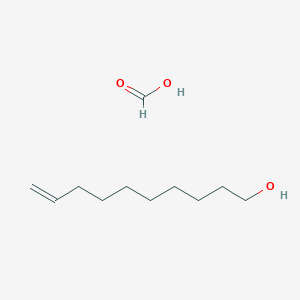
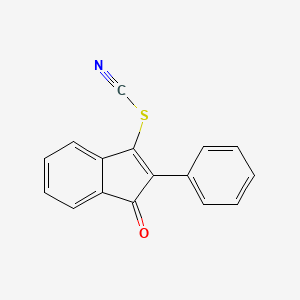

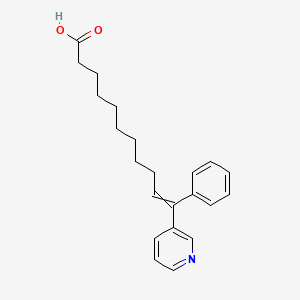
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)

